molecular formula C12H11N3O B3003632 4-Oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline-7-carbonitrile CAS No. 1008859-21-9

4-Oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline-7-carbonitrile

Cat. No. B3003632
CAS RN: 1008859-21-9
M. Wt: 213.24
InChI Key: XHSZJQLCGQWYPQ-UHFFFAOYSA-N
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Description

4-Oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline-7-carbonitrile is a chemical compound with the molecular formula C12H11N3O . It is a solid substance and is used for research purposes .


Molecular Structure Analysis

The molecular structure of 4-Oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline-7-carbonitrile is complex, as suggested by its name. The compound contains a pyrrolo[1,2-a]quinoxaline core, which is a bicyclic system composed of a pyrrole ring fused with a quinoxaline ring . The “4-Oxo” indicates the presence of a carbonyl group at the 4th position of the fused ring system, and the “7-carbonitrile” suggests a nitrile group at the 7th position .


Physical And Chemical Properties Analysis

4-Oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline-7-carbonitrile is a solid substance . It has a molecular weight of 232.24 . The compound should be stored at room temperature . Its melting point is 250° C .

Scientific Research Applications

.

Organic Synthesis

As a building block in organic synthesis , this compound is involved in creating complex molecules. Its stable structure allows for modifications that can lead to the development of new pharmaceuticals or materials .

Environmental Testing

In environmental testing, this compound’s reactivity is exploited to detect and quantify pollutants. Its sensitivity to certain contaminants makes it an excellent choice for developing assays that monitor environmental health .

Drug Discovery

In the field of drug discovery , researchers use this compound to synthesize potential drug candidates. Its molecular backbone can be incorporated into larger, biologically active molecules that may act as therapeutic agents .

Chemical Education

This compound is also used in chemical education to demonstrate various chemical reactions and synthesis techniques. It provides a practical example for students learning about heterocyclic chemistry and nitrile reactions .

Biochemical Assays

Lastly, it plays a role in biochemical assays where it may be used as a substrate or inhibitor in enzymatic studies. Its interaction with enzymes can reveal important insights into enzyme mechanisms and kinetics .

properties

IUPAC Name

4-oxo-2,3,3a,5-tetrahydro-1H-pyrrolo[1,2-a]quinoxaline-7-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O/c13-7-8-3-4-10-9(6-8)14-12(16)11-2-1-5-15(10)11/h3-4,6,11H,1-2,5H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHSZJQLCGQWYPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(=O)NC3=C(N2C1)C=CC(=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301327525
Record name 4-oxo-2,3,3a,5-tetrahydro-1H-pyrrolo[1,2-a]quinoxaline-7-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301327525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

27.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24821907
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

1008859-21-9
Record name 4-oxo-2,3,3a,5-tetrahydro-1H-pyrrolo[1,2-a]quinoxaline-7-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301327525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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